

The Full Chemical Identity of DAMGO Enkephalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (**DAMGO**), a critical tool for researchers in the fields of pharmacology, neuroscience, and drug development. This document outlines its full chemical nomenclature, signaling pathways, common experimental protocols, and key quantitative data, serving as an in-depth resource for scientific professionals.

Chemical Identity

DAMGO is a potent and highly selective agonist for the mu (μ)-opioid receptor. Its systematic chemical name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-

hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide.

The more commonly used name, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin, describes the specific modifications to the endogenous enkephalin pentapeptide structure that confer its high selectivity and stability[1][2][3][4]. These modifications include the substitution of D-alanine at the second position, N-methylation of phenylalanine at the fourth position, and a glycinol extension at the C-terminus. Other synonyms for this compound include DAGO and L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nα-methyl-L-phenylalaninamide.



Signaling Pathways of DAMGO

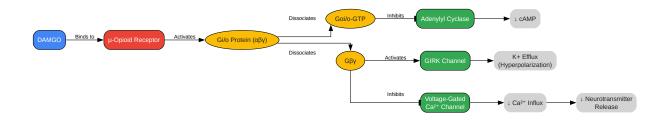
DAMGO exerts its effects by binding to and activating the μ -opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by **DAMGO** is mediated by the activation of inhibitory G-proteins, specifically of the Gi/o subtype.

Upon **DAMGO** binding, the μ -opioid receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α -subunit of the associated Gi/o protein. This leads to the dissociation of the G α i/o subunit from the G β y dimer. Both dissociated components then modulate the activity of downstream effector molecules:

- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
- Modulation of Ion Channels:
 - Potassium Channels: The Gβy dimer directly interacts with and activates G-proteincoupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.
 - Calcium Channels: The Gβγ dimer also inhibits the opening of voltage-gated calcium channels (VGCCs), particularly of the N-type, P/Q-type, and L-type. This reduction in calcium influx at the presynaptic terminal leads to a decrease in the release of neurotransmitters.

Beyond this canonical pathway, research suggests that **DAMGO**-induced μ -opioid receptor activation can also influence other intracellular signaling cascades, including the mitogenactivated protein kinase (MAPK) pathway.





Click to download full resolution via product page

DAMGO Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative parameters for **DAMGO**, providing a comparative overview of its binding affinity, potency, and efficacy.

Parameter	Receptor	Species	Value	Reference
Binding Affinity (Ki)	Mu (μ)	Human	1.18 nM	[5]
Delta (δ)	Human	1,430 nM	[5]	_
Карра (к)	Human	213 nM	[5]	
Potency (EC50)	Mu (μ)	Human (SH- SY5Y cells)	45 nM	[2]
Efficacy	Mu (μ)	-	Full Agonist	-
Relative to DAMGO	Morphine	0.36 ± 0.07		

Experimental Protocols



This section details common methodologies employed to characterize the pharmacological properties of **DAMGO**.

Radioligand Binding Assay

This assay is utilized to determine the binding affinity (Ki) of **DAMGO** for opioid receptors.

- Objective: To quantify the displacement of a radiolabeled ligand from opioid receptors by DAMGO.
- Materials:
 - Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).
 - Radiolabeled ligand (e.g., [3H]-DAMGO for μ-receptors).
 - DAMGO solutions of varying concentrations.
 - Incubation buffer (e.g., Tris-HCl).
 - Filtration apparatus and glass fiber filters.
 - Scintillation counter.
- Procedure:
 - Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of **DAMGO**.
 - Allow the binding to reach equilibrium.
 - Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
 - Wash the filters to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.



- The concentration of **DAMGO** that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

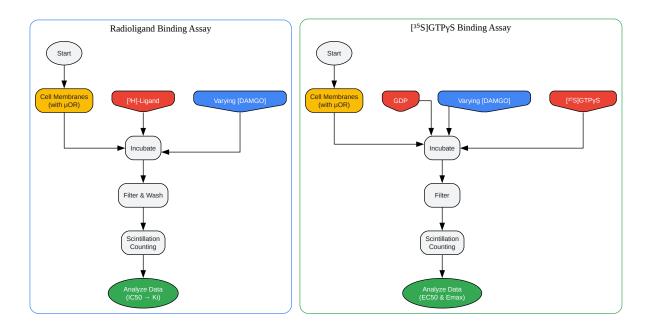
[35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins by **DAMGO** and is used to determine its potency (EC50) and efficacy.

- Objective: To quantify the **DAMGO**-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins.
- Materials:
 - Cell membranes expressing the μ-opioid receptor.
 - [35S]GTPyS.
 - GDP.
 - DAMGO solutions of varying concentrations.
 - Assay buffer.
 - Filtration apparatus and glass fiber filters.
 - Scintillation counter.
- Procedure:
 - Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
 - Add varying concentrations of **DAMGO** to the membranes.
 - Initiate the reaction by adding [35S]GTPyS.
 - Incubate to allow for agonist-stimulated binding of [35S]GTPyS.



- Terminate the reaction and separate bound from free [35S]GTPyS by filtration.
- Quantify the amount of bound [35S]GTPyS by scintillation counting.
- Plot the specific binding of [35S]GTPyS against the concentration of **DAMGO** to determine the EC50 and maximal effect (Emax).



Click to download full resolution via product page

Experimental Workflows



In Vivo Analgesia Models

Animal models are used to assess the analgesic efficacy of **DAMGO**.

- Objective: To measure the antinociceptive effects of **DAMGO** in a living organism.
- Model: Commonly used models include the tail-flick and hot-plate tests in rodents.
- Procedure (Tail-Flick Test):
 - Administer DAMGO to the animal (e.g., via intracerebroventricular injection).
 - At predetermined time points, apply a thermal stimulus (e.g., a focused beam of light) to the animal's tail.
 - Measure the latency for the animal to flick its tail away from the heat source.
 - An increase in tail-flick latency is indicative of an analgesic effect.
 - Compare the results to vehicle-treated control animals.

Conclusion

DAMGO remains an indispensable tool for the study of the μ -opioid receptor system. Its high selectivity and well-characterized pharmacology make it an ideal reference agonist for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its chemical properties, mechanism of action, and the experimental approaches used to investigate its effects, thereby supporting its continued use in advancing our knowledge of opioid signaling and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Different types of opioid receptors mediating analgesia induced by morphine, DAMGO, DPDPE, DADLE and beta-endorphin in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Efficacy and ligand bias at the μ-opioid receptor PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Full Chemical Identity of DAMGO Enkephalin: A
 Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b549998#full-chemical-name-for-damgo-enkephalin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com